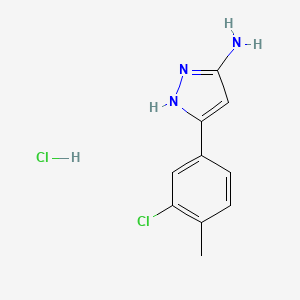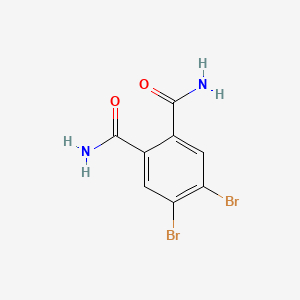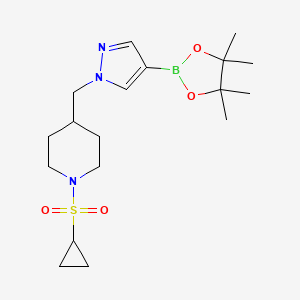
3'-Bromo-2',5'-difluorophenacyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3’-Bromo-2’,5’-difluorophenacyl chloride is an organic compound that belongs to the class of phenacyl halides It is characterized by the presence of bromine and fluorine atoms attached to a phenacyl chloride structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Bromo-2’,5’-difluorophenacyl chloride typically involves the halogenation of a phenacyl precursor. One common method is the bromination of 2’,5’-difluoroacetophenone followed by chlorination. The reaction conditions often include the use of bromine and chlorine reagents under controlled temperature and solvent conditions to ensure the selective introduction of halogen atoms.
Industrial Production Methods
Industrial production of 3’-Bromo-2’,5’-difluorophenacyl chloride may involve large-scale halogenation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to meet industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
3’-Bromo-2’,5’-difluorophenacyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. Conditions typically involve the use of solvents like dichloromethane or acetonitrile and catalysts to facilitate the reaction.
Oxidation and Reduction: Reagents such as potassium permanganate or sodium borohydride are used under specific temperature and pH conditions.
Coupling Reactions: Catalysts like palladium or copper are often employed, along with appropriate ligands and solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. Substitution reactions yield various substituted phenacyl derivatives, while oxidation and reduction can lead to different oxidation states and functional groups.
Applications De Recherche Scientifique
3’-Bromo-2’,5’-difluorophenacyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3’-Bromo-2’,5’-difluorophenacyl bromide
- 2’,5’-Difluorophenacyl chloride
- 3’-Bromo-2’,5’-difluoroacetophenone
Uniqueness
3’-Bromo-2’,5’-difluorophenacyl chloride is unique due to the specific combination of bromine and fluorine atoms on the phenacyl chloride structure. This unique arrangement imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry.
Propriétés
Formule moléculaire |
C8H4BrClF2O |
|---|---|
Poids moléculaire |
269.47 g/mol |
Nom IUPAC |
1-(3-bromo-2,5-difluorophenyl)-2-chloroethanone |
InChI |
InChI=1S/C8H4BrClF2O/c9-6-2-4(11)1-5(8(6)12)7(13)3-10/h1-2H,3H2 |
Clé InChI |
ZAUGMBHMTPGXKA-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C(=C1C(=O)CCl)F)Br)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


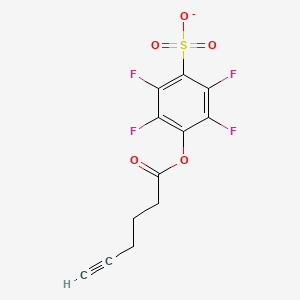
![[2-Methoxy-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-carbamic acid tert-butyl ester](/img/structure/B13717764.png)
![7-Bromo-5-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13717772.png)
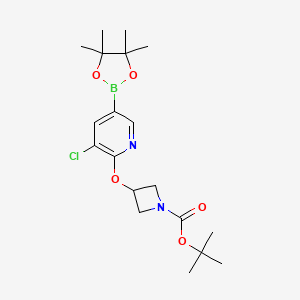
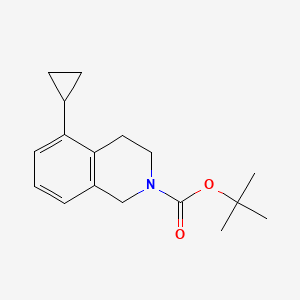
![2-[2-Chloro-4-(trifluoromethyl)phenyl]pyrrole](/img/structure/B13717787.png)

